2-氨基-硫吨-9-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

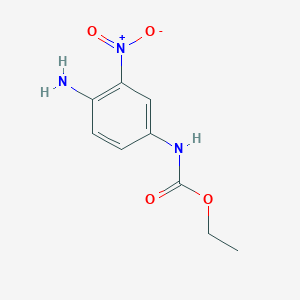

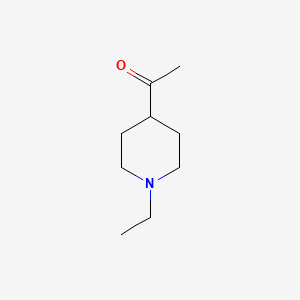

2-Amino-thioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.29 . It is a solid substance and is a derivative of thioxanthone, which is a sulfur analog of xanthone .

Synthesis Analysis

The synthesis of 2-amino-thioxanthen-9-one and similar compounds has been explored in several studies . For instance, one study described a synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .Molecular Structure Analysis

The molecular structure of 2-amino-thioxanthen-9-one has been analyzed in several studies . For example, one study discussed the photophysical properties of thioxanthone-based compounds, including 2-amino-thioxanthen-9-one . Another study investigated the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol .Chemical Reactions Analysis

Thioxanthone, the parent compound of 2-amino-thioxanthen-9-one, is known to be a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, and it can participate successfully in merger reactions with metal complexes . A study on thioxanthone derivatives as photoredox catalysts for photopolymerization processes also provides insights into the chemical reactions involving 2-amino-thioxanthen-9-one .Physical And Chemical Properties Analysis

2-Amino-thioxanthen-9-one is a solid substance . Its molecular formula is C13H9NOS and it has a molecular weight of 227.29 .科学研究应用

自由基聚合的光引发剂

氨基-硫吨光引发剂,包括 2-氨基-硫吨-9-酮的衍生物,已被开发用于自由基聚合。这些光引发剂表现出高的摩尔消光系数和在可见光区域的宽吸收。具体来说,一些衍生物在可见光照射下表现出优异的光引发性能,表明它们在各种聚合工艺中具有潜在的用途 (Wu 等人,2014)。

标记化合物的合成

硫吨-9-酮,包括 2-氨基-硫吨-9-酮,是合成具有生物活性和医学意义的化合物的关键。例如,已经描述了硫吨-9-酮的标记衍生物的合成,这对药物化学中的各种应用非常重要 (Javaheri 等人,2016)。

软体动物杀灭和线虫杀灭活性

涉及硫吨-9-醇和亲核试剂(包括 2-氨基-硫吨-9-酮)的反应产生了具有潜在软体动物杀灭和线虫杀灭活性的化合物。这些活性表明它们在农业和病虫害防治领域的应用 (El-Sakka 等人,1993)。

高性能光聚合

与 2-氨基-硫吨-9-酮相关的硫吨基光引发剂用于高性能光聚合工艺。这些化合物表现出优异的迁移稳定性,使其适用于食品包装或生物医学领域 (Wu 等人,2017)。

杂环化合物的合成

氨基-硫吨-9-酮,包括 2-氨基-硫吨-9-酮,用于 Skraup 反应合成杂环化合物。这些反应产生不同的化学结构,表明它们在化学合成和药物应用中的重要性 (Fujiwara & Okabayashi,1994)。

溶剂中的光物理性质

对硫吨(包括 2-氨基-硫吨-9-酮等衍生物)的研究集中于它们在不同溶剂中的光谱和光物理性质。了解这些性质对于它们在光化学和光物理过程中的应用至关重要 (Krystkowiak 等人,2006)。

作用机制

Target of Action

The primary target of 2-Amino-thioxanthen-9-one, also known as Hycanthone, is P-glycoprotein 1 . This protein plays a crucial role in the body as it is an energy-dependent efflux pump responsible for decreased drug accumulation in multidrug-resistant cells .

Mode of Action

It is known that this compound preferentially inhibitsDNA synthesis and mammalian topoisomerase type II . During these processes, thioxanthen-9-ones are believed to undergo reduction into thioxanthenes .

Biochemical Pathways

It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . They have a high triplet energy and a relatively long triplet lifetime, and they can participate successfully in merger reactions with metal complexes .

Pharmacokinetics

It is known that hycanthone, a related compound, is orally available . More research is needed to fully understand the pharmacokinetics of 2-Amino-thioxanthen-9-one.

Result of Action

It is known that some members of the thioxanthen-9-one family of compounds, to which 2-amino-thioxanthen-9-one belongs, preferentially inhibit dna synthesis and mammalian topoisomerase type ii . This suggests that 2-Amino-thioxanthen-9-one may have similar effects.

Action Environment

It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . This suggests that light exposure may influence the action of 2-Amino-thioxanthen-9-one.

安全和危害

未来方向

The future directions for the research and application of 2-amino-thioxanthen-9-one are promising. It has potential applications in photopolymerization processes and 3D printing technologies . The development of high-performance visible photosensitive resins with improved photosensitivity is one of the potential outcomes of this research .

生化分析

Biochemical Properties

The biochemical properties of 2-Amino-thioxanthen-9-one are intriguing. It has been used as a photoinitiator, a compound that absorbs light and initiates a photopolymerization reaction . The compound shows high molar extinction coefficients and a broad absorption range in the visible region

Cellular Effects

While the specific cellular effects of 2-Amino-thioxanthen-9-one are not extensively studied, it’s known that thioxanthone derivatives can influence cellular processes. For instance, some thioxanthone derivatives have been shown to exhibit antifungal effects

Molecular Mechanism

The molecular mechanism of 2-Amino-thioxanthen-9-one is primarily related to its role as a photoinitiator. It absorbs light and initiates a photopolymerization reaction This involves the conversion of light energy into chemical energy, leading to changes at the molecular level

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Amino-thioxanthen-9-one has been shown to initiate polymerization of certain compounds under xenon light exposure

属性

IUPAC Name |

2-aminothioxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQHDJCDUTWHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)

![6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2998134.png)

![N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2998135.png)

![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)

![7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2998145.png)

![4-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2998148.png)

![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)